

# **Application Note: Metabolomics Analysis of Cancer Cells Following NCT-503 Treatment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Nct-503   |           |
| Cat. No.:            | B15611452 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation.[1] The de novo serine synthesis pathway (SSP) is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce serine.[2] This pathway is frequently upregulated in various cancers and is crucial for nucleotide synthesis, redox balance, and the generation of one-carbon units for methylation reactions.[3] [4] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the SSP.[5]

**NCT-503** is a potent and selective small-molecule inhibitor of PHGDH, with an IC50 of approximately 2.5 μM.[6][7] By blocking PHGDH, **NCT-503** effectively inhibits the production of glucose-derived serine, leading to reduced cancer cell proliferation and viability.[8][9] Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is an invaluable tool for elucidating the downstream consequences of PHGDH inhibition. This application note provides a detailed protocol for conducting a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics study to analyze the metabolic perturbations induced by **NCT-503** treatment in cancer cell lines.

Mechanism of Action & Affected Signaling Pathways



**NCT-503** acts as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-PG and cofactor NAD+.[7] Its primary on-target effect is the blockade of the serine synthesis pathway. This leads to a depletion of intracellular serine pools and affects downstream pathways that rely on serine-derived one-carbon units, such as the folate and methionine cycles, which are essential for nucleotide (purine) synthesis and methylation reactions.[3]

Interestingly, studies have also revealed that **NCT-503** can have effects beyond direct SSP inhibition. Treatment has been shown to reroute glucose-derived carbons, reducing the carbon flow into citrate and enhancing anaplerosis into the Tricarboxylic Acid (TCA) cycle via pyruvate carboxylase.[8][10][11] This highlights the complex metabolic rewiring that occurs in response to PHGDH inhibition.



Click to download full resolution via product page

**Caption:** Signaling pathway affected by **NCT-503**.

# **Experimental Protocols**



This section details a comprehensive protocol for untargeted metabolomics analysis of adherent cancer cells treated with **NCT-503** using LC-MS.

## I. Materials and Reagents

- Cell Culture: Appropriate cancer cell line (e.g., MDA-MB-468, A549), complete culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, trypsin-EDTA.
- Treatment: NCT-503 (MedChemExpress, Selleck Chemicals), DMSO (vehicle control).
- Metabolite Extraction: LC-MS grade methanol, chloroform, and water.[12][13]
- General Labware: 6-well or 10 cm culture plates, cell scrapers, 1.5 mL microcentrifuge tubes, pipettes, and tips.
- Instrumentation: High-Resolution Mass Spectrometer coupled to a Liquid Chromatography system (e.g., UPLC-Q-TOF-MS).

## **II. Experimental Workflow**

The overall workflow involves cell culture, treatment, metabolite extraction, LC-MS analysis, and data processing.





Click to download full resolution via product page

Caption: Experimental workflow for metabolomics analysis.

## III. Step-by-Step Methodology

- 1. Cell Culture and Treatment a. Seed adherent cancer cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of extraction. Prepare at least 5-6 biological replicates per condition. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with the desired concentration of **NCT-503** (e.g.,  $10-40~\mu M$ ) or an equivalent volume of DMSO for the vehicle control group.[9] d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- 2. Metabolite Extraction This protocol is designed to be performed quickly to quench metabolic activity effectively.[14] Keep all solutions and equipment on ice. a. Aspirate the culture medium from each well. b. Immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove residual media. c. Add 750  $\mu$ L of ice-cold 100% methanol (-80°C) to each well to quench enzymatic reactions.[14] d. Place the plate on ice for 10 minutes.[14] e. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[15] f. To achieve a







biphasic separation of polar and non-polar metabolites, add 500  $\mu$ L of ice-cold chloroform and 200  $\mu$ L of ice-cold water to the tube. g. Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C. h. Three layers will form: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet in the middle. i. Carefully collect the upper aqueous layer (~500  $\mu$ L) into a new microcentrifuge tube for LC-MS analysis of polar metabolites. j. Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis a. Reconstitute the dried metabolite extracts in 100  $\mu$ L of an appropriate solvent (e.g., 50:50 methanol:water). b. Centrifuge the reconstituted samples to pellet any insoluble debris. c. Transfer the supernatant to LC-MS vials. d. Perform chromatographic separation using both Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites and Reversed-Phase Liquid Chromatography (RPLC) for less polar compounds to maximize metabolome coverage.[15][16] e. Analyze samples on a high-resolution mass spectrometer operating in both positive and negative ionization modes. f. Include quality control (QC) samples (a pooled mixture of all samples) injected periodically throughout the run to monitor instrument stability.

## **Data Presentation and Expected Results**

Following **NCT-503** treatment, significant alterations in metabolites related to the serine synthesis pathway, one-carbon metabolism, and the TCA cycle are expected. The data below represents a hypothetical outcome.

Table 1: Relative Abundance of Key Metabolites in SSP and One-Carbon Metabolism Data are presented as fold change relative to the vehicle control. Statistical significance is determined by a t-test.



| Metabolite         | Pathway                       | Expected Fold<br>Change (NCT-503<br>vs. Control) | p-value |
|--------------------|-------------------------------|--------------------------------------------------|---------|
| 3-Phosphoglycerate | Glycolysis / SSP<br>Substrate | ↑ (1.5 - 2.0)                                    | < 0.01  |
| Serine             | SSP Product                   | ↓ (0.2 - 0.5)                                    | < 0.001 |
| Glycine            | One-Carbon<br>Metabolism      | ↓ (0.4 - 0.7)                                    | < 0.01  |
| 5,10-Methylene-THF | Folate Cycle                  | ↓ (Depleted)                                     | < 0.01  |
| ATP                | Energy Metabolism             | ↓ (Slight Decrease)                              | < 0.05  |

Table 2: Relative Abundance of Key TCA Cycle Intermediates Demonstrating the off-target metabolic rerouting effect of **NCT-503**.[8][10]

| Metabolite      | Pathway    | Expected Fold<br>Change (NCT-503<br>vs. Control) | p-value |
|-----------------|------------|--------------------------------------------------|---------|
| Pyruvate        | Glycolysis | <ul><li>↔ (No significant change)</li></ul>      | > 0.05  |
| Citrate         | TCA Cycle  | ↓ (0.6 - 0.8)                                    | < 0.05  |
| α-Ketoglutarate | TCA Cycle  | ↓ (Slight Decrease)                              | < 0.05  |
| Malate          | TCA Cycle  | ↑ (1.2 - 1.6)                                    | < 0.05  |

## Conclusion

This application note provides a robust framework for investigating the metabolic effects of the PHGDH inhibitor **NCT-503** in cancer cells. The detailed protocols for cell handling, metabolite extraction, and LC-MS analysis, combined with the expected metabolic signatures, will enable researchers to effectively study the on-target and off-target effects of this compound. Such metabolomics analyses are crucial for understanding the complex mechanisms of action of



targeted cancer therapies, identifying potential biomarkers of response, and exploring novel therapeutic combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. The enzymes of serine synthesis pathway in cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect Taylor & Francis Group Figshare [tandf.figshare.com]
- 12. Small molecule metabolite extraction strategy for improving LC/MS detection of cancer cell metabolome PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]



- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 16. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Metabolomics Analysis of Cancer Cells Following NCT-503 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611452#metabolomics-analysis-following-nct-503-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com